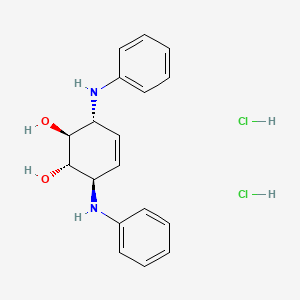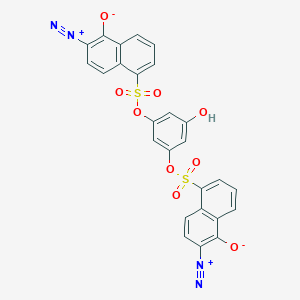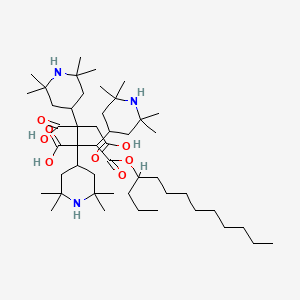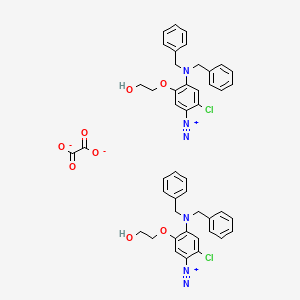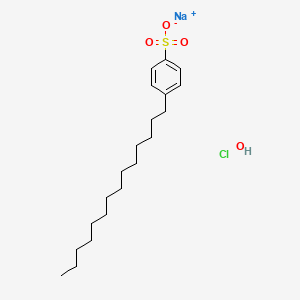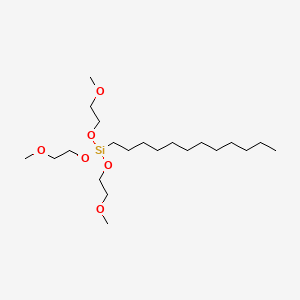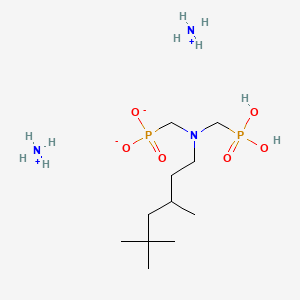
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their ability to chelate metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,5,5-Trimethylhexylamine+Formaldehyde+Phosphorous Acid→Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce various substituted phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a chelating agent for metal ions in various chemical processes.
Biology: The compound can be used in studies involving enzyme inhibition and metal ion transport.
Industry: The compound is used in the formulation of specialty chemicals and materials, including corrosion inhibitors and flame retardants.
Wirkmechanismus
The mechanism of action of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or alter the transport of metal ions within biological systems. The molecular targets and pathways involved include metal ion transporters and metalloenzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: This compound also contains the 3,5,5-trimethylhexyl group but differs in its functional groups and overall structure.
3,5,5-Trimethylhexylamine: A simpler compound that serves as a precursor in the synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate.
Uniqueness
This compound is unique due to its specific combination of phosphonate groups and the 3,5,5-trimethylhexyl moiety
Eigenschaften
CAS-Nummer |
94107-74-1 |
|---|---|
Molekularformel |
C11H33N3O6P2 |
Molekulargewicht |
365.34 g/mol |
IUPAC-Name |
diazanium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);2*1H3 |
InChI-Schlüssel |
PIYLVOZEPSGBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


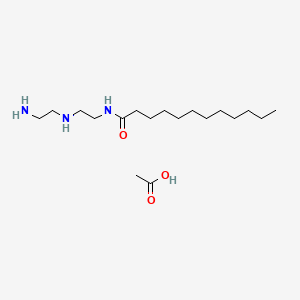
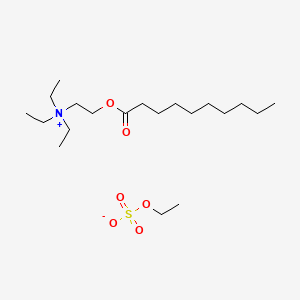

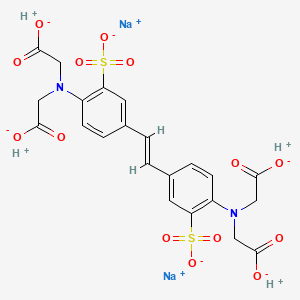
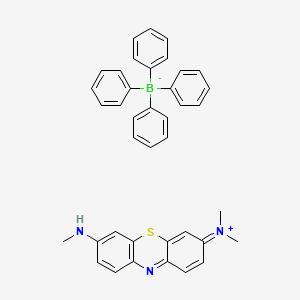

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
